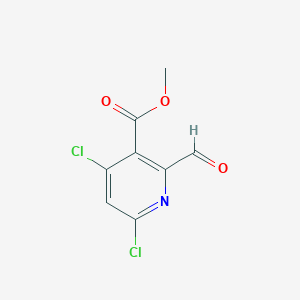
Methyl 4,6-dichloro-2-formylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is a chemical compound belonging to the pyridinecarboxylate family. It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, a formyl group at the 2 position, and a carboxylate ester group at the 3 position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Formylation: One common synthetic route involves the Vilsmeier-Haack formylation reaction, where the pyridine derivative is treated with Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 2 position.
Halogenation: Chlorination can be achieved by treating the pyridine derivative with chlorine gas or a suitable chlorinating agent like thionyl chloride under controlled conditions to introduce chlorine atoms at the 4 and 6 positions.
Industrial Production Methods: The industrial production of Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation and formylation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the formyl group to a hydroxyl group, resulting in the formation of a hydroxymethyl derivative.
Substitution: Substitution reactions at the pyridine ring can occur, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, amines, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Hydroxymethyl derivatives and other reduced forms.
Substitution Products: Aminopyridines, alkylated pyridines, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules. Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.
Comparación Con Compuestos Similares
Methyl 4-chloro-6-fluoro-3-formyl-2-pyridinecarboxylate: Similar structure with a fluorine atom instead of one of the chlorine atoms.
Methyl 6-formyl-2-pyridinecarboxylate: Lacks the chlorine atoms at the 4 and 6 positions.
Methyl 4,6-dichloro-3-pyridinecarboxylate: Lacks the formyl group at the 2 position.
This comprehensive overview highlights the significance of Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C8H5Cl2NO3 |
|---|---|
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
methyl 4,6-dichloro-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5Cl2NO3/c1-14-8(13)7-4(9)2-6(10)11-5(7)3-12/h2-3H,1H3 |
Clave InChI |
HDLSKVVGTBRAMF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


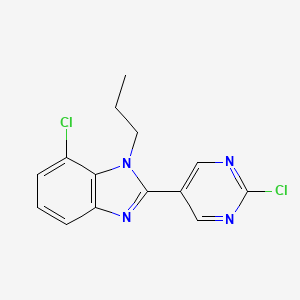
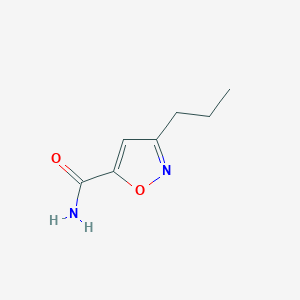
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
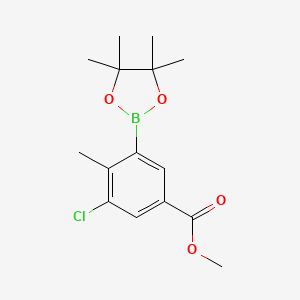

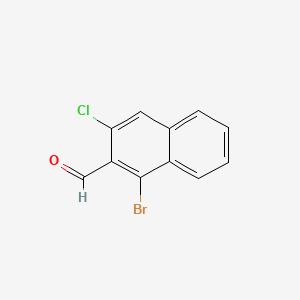
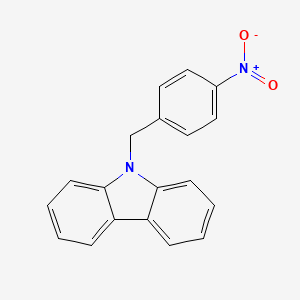
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
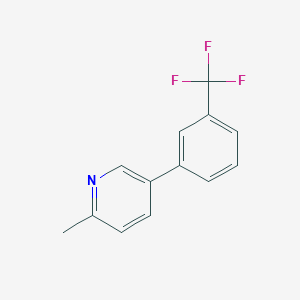
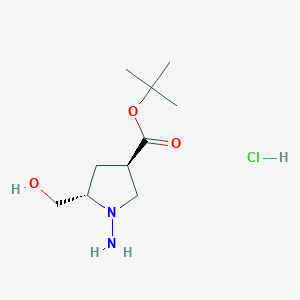
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
